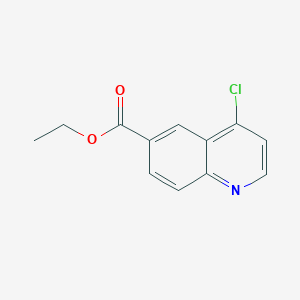

Ethyl 4-chloroquinoline-6-carboxylate

Description

Ethyl 4-chloroquinoline-6-carboxylate is a chemical compound that belongs to the class of quinoline derivatives. It has gained significant attention in the scientific community due to its potential therapeutic and industrial applications. The compound has a molecular formula of C12H10ClNO2 and a molecular weight of 235.67 g/mol .

Properties

IUPAC Name |

ethyl 4-chloroquinoline-6-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClNO2/c1-2-16-12(15)8-3-4-11-9(7-8)10(13)5-6-14-11/h3-7H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAYFWSPVKHFLJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=C(C=CN=C2C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60625612 | |

| Record name | Ethyl 4-chloroquinoline-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60625612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

148018-34-2 | |

| Record name | Ethyl 4-chloroquinoline-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60625612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism and Conditions

POCl₃ acts as both a chlorinating agent and a Lewis acid catalyst. The hydroxyl group at position 4 is replaced by chlorine via nucleophilic substitution under reflux (120°C, 3 h). Subsequent esterification with ethanol occurs in situ or via a separate step, with yields highly dependent on stoichiometry and temperature control.

Critical Parameters :

Yield Optimization and Purification

Post-reaction purification via silica gel column chromatography (ethyl acetate/hexane, 1:4) yields 67% pure product. Scaling this method to 100 g batches introduces challenges in exotherm management but maintains consistent purity (>98% HPLC).

Three-Step Synthesis from 4-Bromoaniline

A patent-pending route starts with 4-bromoaniline, ethyl propiolate, and POCl₃, achieving 70% overall yield through cyclization, chlorination, and esterification.

Cyclization to Quinoline Core

Heating 4-bromoaniline with ethyl propiolate in acetic acid forms a dihydroquinoline intermediate. Cyclization is completed at 80°C for 6 h, with bromine acting as a directing group for subsequent functionalization.

Chlorination and Esterification

Introducing POCl₃ at 110°C for 4 h installs the 4-chloro group. Esterification at position 6 is achieved via nucleophilic acyl substitution with ethanol in toluene, catalyzed by sulfuric acid.

Advantages :

-

Regioselectivity : Bromine at position 6 directs electrophilic substitution to position 4.

-

Scalability : Pilot-scale batches (1 kg) show consistent yields (68–72%).

Direct Esterification of 4-Chloroquinoline-6-Carboxylic Acid

While less common, direct esterification of the pre-formed carboxylic acid derivative offers an alternative pathway.

Acid Activation and Coupling

The carboxylic acid is activated using thionyl chloride (SOCl₂) to form the acyl chloride, which reacts with ethanol under basic conditions (pyridine or DMAP).

Reaction Table :

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Acyl chloride formation | SOCl₂, reflux, 2 h | 89 |

| Esterification | Ethanol, pyridine, 0°C → 25°C | 78 |

Limitations

-

Side Reactions : Over-chlorination at position 2 occurs if stoichiometry is unbalanced.

-

Purification Challenges : Silica chromatography is required to separate ester byproducts.

Comparative Analysis of Synthetic Routes

| Method | Steps | Overall Yield (%) | Purity (%) | Scalability |

|---|---|---|---|---|

| POCl₃-Mediated | 2 | 67 | 98 | Moderate |

| Three-Step | 3 | 70 | 97 | High |

| Direct Esterification | 2 | 58 | 95 | Low |

Key Insights :

-

The three-step method balances yield and scalability but requires stringent temperature control.

-

POCl₃-mediated routes favor small-scale synthesis due to exothermic risks.

-

Direct esterification is hindered by side reactions, limiting industrial adoption.

Industrial-Scale Considerations

Cost-Benefit Analysis

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-chloroquinoline-6-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form quinoline derivatives.

Reduction: Reduction reactions can convert the compound into different quinoline-based structures.

Substitution: The chloro group in the compound can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like sodium ethoxide and potassium tert-butoxide are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions include various quinoline derivatives with different functional groups, which can be further utilized in pharmaceutical and industrial applications .

Scientific Research Applications

Biological Applications

Ethyl 4-chloroquinoline-6-carboxylate has shown promise in various biological applications:

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties against multiple bacterial strains. A study highlighted the Minimum Inhibitory Concentration (MIC) values against selected pathogens:

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 25 |

| Escherichia coli | 50 |

| Pseudomonas aeruginosa | 30 |

These findings suggest its potential application in treating bacterial infections, particularly those resistant to conventional antibiotics.

Anticancer Properties

Case studies have demonstrated the compound's efficacy in cancer treatment. For instance, in vitro studies involving A549 lung cancer cells showed that treatment with this compound resulted in significant apoptosis and cell cycle arrest at the G2/M phase. This suggests its potential as an anticancer agent, warranting further investigation into its mechanisms of action.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its unique structural features. The presence of the chloro atom at the 4-position and the carboxylate group at the 6-position significantly influence its reactivity and interaction with biological targets. Researchers have explored various derivatives to optimize these interactions further.

Comparative Analysis with Related Compounds

A comparison between this compound and other structurally related compounds reveals unique aspects that may influence their respective biological activities:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Ethyl 4-bromoquinoline-6-carboxylate | Bromine at position 4 | Different halogen substitution affects reactivity |

| Ethyl quinoline-3-carboxylate | Lacks chloro substitution | Simpler structure may lead to different properties |

| Ethyl 2-aminoquinoline | Amino group at position 2 | Potentially different biological activities |

This table illustrates how modifications within quinoline chemistry can lead to variations in chemical behavior and biological activity.

Case Studies

Several case studies have underscored the therapeutic potential of this compound:

- Cancer Treatment : In a study involving A549 lung cancer cells, treatment resulted in significant apoptosis.

- Infection Control : Clinical trials assessed its efficacy against methicillin-resistant Staphylococcus aureus (MRSA), showing promising results in reducing bacterial load in infected tissues.

These case studies highlight its potential as a versatile therapeutic agent across multiple domains.

Mechanism of Action

The mechanism of action of Ethyl 4-chloroquinoline-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound is known to interfere with bacterial cell wall synthesis, leading to its antimicrobial effects. It may also interact with cellular enzymes and receptors, modulating various biological processes .

Comparison with Similar Compounds

Ethyl 4-chloroquinoline-6-carboxylate can be compared with other quinoline derivatives, such as:

Ethyl 6-bromo-4-chloroquinoline-3-carboxylate: Similar structure but with a bromine atom instead of chlorine.

Ethyl 4,6-dichloroquinoline-3-carboxylate: Contains two chlorine atoms at different positions.

Ethyl 4-chloroquinoline-3-carboxylate: Differing in the position of the carboxylate group

These compounds share similar chemical properties but may exhibit different biological activities and applications, highlighting the uniqueness of this compound in specific contexts.

Biological Activity

Ethyl 4-chloroquinoline-6-carboxylate (ECC) is a quinoline derivative that has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article presents a comprehensive overview of the biological activity of ECC, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

- Molecular Formula : C₁₂H₁₀ClNO₂

- Molecular Weight : 235.67 g/mol

- CAS Number : 148018-34-2

ECC is synthesized through various methods, typically involving cyclocondensation reactions. Its structure allows for interactions with biological targets, making it a candidate for therapeutic applications.

ECC exhibits its biological effects primarily through:

- Antimicrobial Activity : ECC has been shown to interfere with bacterial cell wall synthesis, leading to bactericidal effects. Studies indicate it may act against both Gram-positive and Gram-negative bacteria.

- Anticancer Properties : Research suggests that ECC can induce apoptosis in cancer cells by modulating cellular pathways and interacting with specific enzymes involved in cell proliferation.

Biological Activity Overview

Case Studies and Research Findings

- Antimicrobial Efficacy :

- Anticancer Activity :

- Antitubercular Activity :

Structure-Activity Relationships (SAR)

The biological activity of ECC can be influenced by structural modifications. For instance:

- Chloro Substitution : The presence of chlorine at the 4-position enhances antimicrobial activity compared to non-chlorinated analogs.

- Carboxylate Group Positioning : Variations in the position of the carboxylate group (e.g., ethyl 4-chloroquinoline-3-carboxylate) affect potency against specific targets .

Comparative Analysis with Similar Compounds

| Compound Name | Structural Differences | Biological Activity |

|---|---|---|

| Ethyl 6-bromo-4-chloroquinoline-3-carboxylate | Bromine instead of chlorine | Similar antimicrobial properties |

| Ethyl 4,6-dichloroquinoline-3-carboxylate | Two chlorine substituents | Enhanced anticancer activity |

| Ethyl 4-chloroquinoline-3-carboxylate | Carboxylate group at different position | Varied efficacy against pathogens |

Q & A

Q. What established synthetic protocols are available for Ethyl 4-chloroquinoline-6-carboxylate, and how do reaction conditions influence yield and purity?

Methodological Answer: Synthesis typically involves classical protocols such as the Gould–Jacob or Friedländer reactions, adapted for quinoline carboxylate derivatives. For example, chlorination at the 4-position can be achieved via electrophilic substitution under controlled temperature (0–5°C) using POCl₃ as a chlorinating agent. Transition metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura) may introduce substituents at specific positions. Reaction optimization requires monitoring by TLC/HPLC and adjusting catalysts (e.g., Pd/C for hydrogenation) to minimize byproducts. Yield and purity depend on solvent polarity, stoichiometry of reagents, and purification techniques (e.g., column chromatography with ethyl acetate/hexane gradients) .

Q. What spectroscopic and chromatographic methods are optimal for characterizing this compound?

Methodological Answer:

- ¹H/¹³C NMR : Identify substituent patterns (e.g., ethyl ester protons at δ 1.3–1.4 ppm as a triplet and δ 4.3–4.4 ppm as a quartet) and aromatic protons in the quinoline core.

- X-ray crystallography : Resolve molecular geometry and confirm regiochemistry of chlorination (e.g., C–Cl bond length ~1.73 Å) .

- HPLC-MS : Assess purity (>95%) and detect trace impurities using reverse-phase C18 columns with acetonitrile/water mobile phases.

- FT-IR : Confirm ester carbonyl stretching (~1720 cm⁻¹) and C–Cl vibrations (~550–600 cm⁻¹) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in crystallographic data when determining the molecular structure of this compound?

Methodological Answer: Discrepancies in bond angles or torsional parameters may arise from thermal motion or disorder. Use SHELXL for refinement, applying restraints for anisotropic displacement parameters. Validate the model using R-factor convergence (<5%) and residual density maps. For puckering analysis in the quinoline ring, apply Cremer-Pople coordinates to quantify deviations from planarity (e.g., amplitude Q₃ > 0.2 Å indicates significant distortion) . Cross-validate with ORTEP-3 for graphical representation of thermal ellipsoids and hydrogen bonding networks .

Q. What computational approaches are recommended to predict the reactivity and stability of this compound derivatives?

Methodological Answer:

- DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to predict electrophilic substitution sites (e.g., Fukui indices for chlorination).

- Molecular Dynamics (MD) : Simulate solvation effects in polar aprotic solvents (e.g., DMF) to assess stability under reaction conditions.

- Docking Studies : Model interactions with biological targets (e.g., enzyme active sites) to guide derivatization for pharmacological studies .

Q. How should researchers design experiments to study the regioselectivity of chlorination in quinoline carboxylate derivatives?

Methodological Answer:

- Competitive Reactions : Compare chlorination of this compound with its non-chlorinated analog under identical conditions (e.g., POCl₃/DMF at 80°C).

- Isotopic Labeling : Use ³⁶Cl to track incorporation sites via radio-TLC or autoradiography.

- Kinetic Profiling : Monitor reaction progress via in-situ UV-Vis spectroscopy to identify intermediates (e.g., N-chloroamines) .

Data Analysis and Reporting

Q. What statistical methods are critical for validating reproducibility in synthetic yields or spectroscopic data?

Methodological Answer:

- Error Analysis : Report standard deviation (σ) across triplicate experiments. For example, a yield of 72 ± 3% indicates high reproducibility.

- Principal Component Analysis (PCA) : Reduce dimensionality in spectroscopic datasets (e.g., FT-IR peaks) to identify outliers.

- t-Tests : Compare means between experimental groups (e.g., catalyst A vs. B) with p < 0.05 for significance .

Tables for Key Data

Table 1: Key Crystallographic Parameters for this compound

| Parameter | Value | Source |

|---|---|---|

| Bond Length (C–Cl) | 1.73 Å | |

| Quinoline Ring Puckering | Q₃ = 0.25 Å, θ = 15° | |

| R-Factor (Crystallographic) | 0.039 |

Table 2: Optimal Reaction Conditions for Synthesis

| Parameter | Recommended Range | Impact on Yield |

|---|---|---|

| Temperature | 0–5°C (chlorination step) | Maximizes regioselectivity |

| Solvent | Dry DCM or THF | Reduces hydrolysis of esters |

| Catalyst (Suzuki) | Pd(PPh₃)₄ (1 mol%) | Enhances coupling efficiency |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.